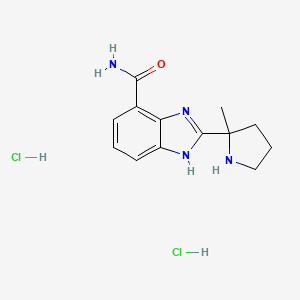![molecular formula C6H11F2N B12271446 [1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)
[1-(Difluoromethyl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C6H11F2N It is a cyclobutyl derivative where a difluoromethyl group is attached to the cyclobutane ring, and a methanamine group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the photochemical selective difluoroalkylation of bicyclobutanes, leveraging green solvent-controlled reactions . Another approach includes the catalytic protodeboronation of pinacol boronic esters .
Industrial Production Methods: Industrial production methods for [1-(Difluoromethyl)cyclobutyl]methanamine are not extensively documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Difluoromethyl)cyclobutyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials. Its unique properties may lead to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Detailed studies on its molecular targets and pathways are required to fully understand its mechanism of action.
Comparison with Similar Compounds
- [1-(Trifluoromethyl)cyclobutyl]methanamine
- [1-(Chloromethyl)cyclobutyl]methanamine
- [1-(Bromomethyl)cyclobutyl]methanamine
Comparison: Compared to similar compounds, [1-(Difluoromethyl)cyclobutyl]methanamine is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased metabolic stability and altered reactivity. These features make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-5(8)6(4-9)2-1-3-6/h5H,1-4,9H2 |
InChI Key |
YFYYCMJVMARVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
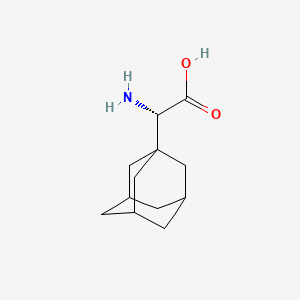
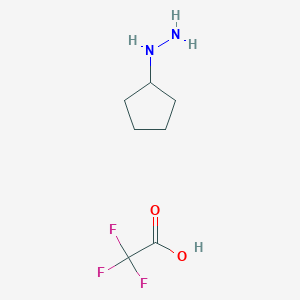
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
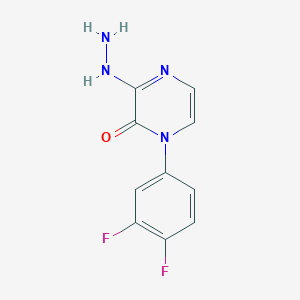
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271436.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)
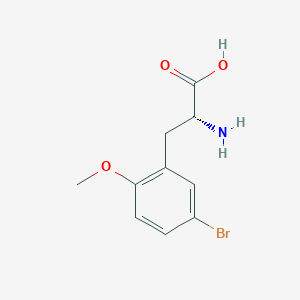
![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
